Piperidine-3-sulfonic Acid

Descripción general

Descripción

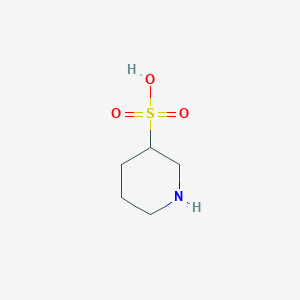

Piperidine-3-sulfonic acid is an organic compound that features a six-membered heterocyclic ring containing one nitrogen atom and a sulfonic acid group at the third position. This compound is a derivative of piperidine, which is known for its presence in various natural alkaloids and its significant role in the pharmaceutical industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of piperidine-3-sulfonic acid typically involves the sulfonation of piperidine. One common method is the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by the substitution of the chlorine atom with a sulfonic acid group . This process can be carried out using various catalysts and reagents, such as Raney nickel in an alkaline solution .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonation reactions using sulfur trioxide or chlorosulfonic acid. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .

Análisis De Reacciones Químicas

Types of Reactions: Piperidine-3-sulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The sulfonic acid group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Piperidine derivatives are crucial in drug design and development. Piperidine-3-sulfonic acid serves as an important building block in synthesizing various pharmaceutical compounds. Its unique structural properties allow it to participate in numerous chemical reactions, leading to the formation of biologically active molecules.

Case Study: Synthesis of Piperidine Derivatives

Recent studies have demonstrated the synthesis of piperidine derivatives through innovative methodologies that utilize this compound as a precursor. For instance, researchers have successfully employed this compound in the synthesis of donepezil, a medication used for Alzheimer's disease treatment, showcasing its importance in medicinal chemistry .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis processes. Its sulfonic acid group enhances the reactivity of piperidine derivatives, making them suitable for further transformations.

Reactivity and Transformations

The sulfonic acid group can act as a leaving group or participate in electrophilic substitution reactions. This property is exploited in synthesizing complex organic molecules, including polymers and dyes. For example, the compound has been used to produce water-soluble reactive dyes, which are essential in textile applications .

Electroplating Industry

One of the notable applications of this compound is in the electroplating industry. It improves the precipitation behavior of electropolishing baths, enhancing the quality and efficiency of metal coatings.

Chemical Intermediates

This compound serves as an intermediate in synthesizing other chemical compounds. Its ability to undergo sulfonation reactions makes it valuable for producing sulfonamides and other related compounds.

Production Processes

Various patents describe methods for synthesizing this compound from readily available precursors, emphasizing its role as an intermediate in producing more complex molecules . These processes often aim to minimize by-products and enhance yields, reflecting ongoing efforts to optimize chemical manufacturing practices.

Research Insights

Recent literature highlights ongoing research into the applications of this compound across different fields:

- Biological Activity : Studies have explored the biological activity of piperidine derivatives, indicating potential therapeutic effects beyond traditional applications .

- Synthesis Techniques : Innovative synthesis techniques involving this compound continue to emerge, enhancing its utility in creating diverse chemical entities .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical | Building block for drug synthesis; used in medications like donepezil |

| Organic Synthesis | Reagent for various transformations; used in producing polymers and dyes |

| Electroplating | Enhances quality and efficiency of metal coatings |

| Chemical Intermediates | Intermediate for synthesizing sulfonamides and other compounds |

| Research Insights | Ongoing studies on biological activity and innovative synthesis techniques |

Mecanismo De Acción

The mechanism of action of piperidine-3-sulfonic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s sulfonic acid group plays a crucial role in these interactions by forming strong ionic bonds with target molecules .

Comparación Con Compuestos Similares

Pyridine-3-sulfonic acid: Similar in structure but contains a nitrogen atom in the ring.

Piperidine-4-sulfonic acid: Differing only in the position of the sulfonic acid group.

Piperazine derivatives: Contain an additional nitrogen atom in the ring structure.

Uniqueness: Piperidine-3-sulfonic acid is unique due to its specific position of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .

Actividad Biológica

Piperidine-3-sulfonic acid (PSA) is a sulfonic acid derivative of piperidine, a six-membered nitrogen-containing heterocycle known for its diverse biological activities. This compound has garnered attention in drug discovery due to its potential pharmacological properties, particularly as a modulator of neurotransmitter systems and in antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a sulfonic acid group at the 3-position. The presence of the sulfonic acid moiety enhances its solubility in water and may influence its interaction with biological targets.

1. Neuropharmacological Effects

Piperidine derivatives, including PSA, have been investigated for their effects on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. Research indicates that certain piperidine derivatives exhibit NMDA receptor antagonism, potentially providing therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders.

- Case Study : A study evaluated various piperidine derivatives for their binding affinity to NMDA receptors. The results showed that while some derivatives had modest inhibitory concentrations (IC50 values), PSA was noted for its distinct binding geometry compared to other antagonists, suggesting unique pharmacological profiles .

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Research Findings : In a comparative study, PSA exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as a lead compound in antibiotic development .

3. Antioxidant Properties

Antioxidant activity is another notable characteristic of piperidine derivatives. Studies have shown that compounds containing the piperidine scaffold can scavenge free radicals, thereby reducing oxidative stress.

- Experimental Data : A series of piperidine derivatives were evaluated using DPPH and ABTS assays, revealing that those with electron-donating groups exhibited enhanced antioxidant activity. PSA was among the compounds tested, showing promising results in mitigating oxidative damage .

Data Tables

Propiedades

IUPAC Name |

piperidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c7-10(8,9)5-2-1-3-6-4-5/h5-6H,1-4H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRHBIGQXOSCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330408 | |

| Record name | Piperidine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-12-5 | |

| Record name | Piperidine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-3-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Piperidine-3-sulfonic Acid has been shown to inhibit the phosphorylation of an approximately 44-kDa protein found in the mitochondrial fraction of rat hearts. While the exact function of this 44-kDa protein remains unclear, its phosphorylation state is thought to be involved in regulating mitochondrial function. Further research is needed to elucidate the precise mechanism of interaction and its implications on mitochondrial activity.

A: Studies indicate that the inhibitory activity of this compound on the phosphorylation of the 44-kDa protein is closely linked to its structural similarity to taurine. The presence of the N-C-C-S moiety within its semirigid saturated ring structure appears crucial for its activity. Interestingly, despite having a different electronic nature due to its zwitterionic form, taurine exhibits a competitive relationship with this compound, suggesting they might share a similar binding site. Further investigations into the SAR of related compounds could offer valuable insights into designing more potent and selective modulators of this phosphorylation pathway.

A: Research suggests that this compound acts mutually exclusive with taurine, indicating a similar mode of action. When combined in a fixed 1:1 ratio, their inhibitory effects on the 44-kDa protein phosphorylation exhibit slight antagonism across a range of concentrations. This observation suggests that these compounds might compete for the same binding site or influence a common downstream pathway. Further research is needed to fully understand the implications of their combined use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.